4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Overview
Description
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one is a chemical compound that features a cyclohexanone ring substituted with a 1,2,4-triazole moiety
Mechanism of Action
Action Environment:
Environmental factors play a role:
: Three new coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane : Reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with cyclohexanone : A review on ‘triazoles’: their chemistry, synthesis and applications : 4H-1,2,4-Triazole Scaffold: Synthesis and Biological Applications : Three new coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with a triazole derivative under specific conditions. One common method involves the use of a base to deprotonate the triazole, followed by nucleophilic substitution on the cyclohexanone. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound has been investigated for its potential as an antitubercular agent.
Materials Science: The compound can be used in the synthesis of coordination polymers, which have applications in luminescent sensing and catalysis.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound features a triazole ring attached to a benzoic acid moiety and has been studied for its cytotoxic activity against cancer cell lines.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound is used in the synthesis of coordination polymers with applications in luminescent sensing and catalysis.
Uniqueness
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one is unique due to its cyclohexanone backbone, which imparts distinct chemical properties and reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDFBGOYELGYHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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